Cas no 799293-83-7 (3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one)

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one structure
799293-83-7 structure
Nombre del producto:3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one
Número CAS:799293-83-7
MF:C7H4BrNOS
Megavatios:230.08175945282
MDL:MFCD14706352
CID:531394
PubChem ID:18450796

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one Propiedades químicas y físicas

Nombre e identificación

    • 3-broMo-4H,5H-thieno[3,2-c]pyridin-4-one
    • 3-bromo-5H-thieno[3,2-c]pyridin-4-one
    • 3-bromo-Thieno[3,2-c]pyridin-4(5H)-one
    • 3-Bromothieno[3,2-c]pyridin-4(5H)-one
    • Thieno[3,2-c]pyridin-4(5H)-one, 3-bromo-
    • 3-Bromo-4-hydroxy-[3,2-c]-thienopyridine
    • 3-Bromothieno[3,2-c]pyridin-4-ol
    • 3-BROMO-4-HYDROXYTHIENO[3,2-C]PYRIDINE
    • AMWQWPCIUPRUFH-UHFFFAOYSA-N
    • 3-Bromothieno[3,2-c]pyridine-4-ol
    • FCH4165553
    • AB0026772
    • 3-br
    • 3-Bromothieno[3,2-c]pyridin-4(5H)-one (ACI)
    • 3-Bromo-4,5-dihydrothieno[3,2-c]pyridin-4-one
    • 3-Bromo-5H-thieno[3,2-c]pyridine-4-one
    • 3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one
    • MDL: MFCD14706352
    • Renchi: 1S/C7H4BrNOS/c8-4-3-11-5-1-2-9-7(10)6(4)5/h1-3H,(H,9,10)
    • Clave inchi: AMWQWPCIUPRUFH-UHFFFAOYSA-N
    • Sonrisas: O=C1C2=C(SC=C2Br)C=CN1

Atributos calculados

  • Calidad precisa: 228.92000
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 0
  • Complejidad: 219
  • Superficie del Polo topológico: 57.3

Propiedades experimentales

  • Color / forma: Pale-yellow to Yellow-brown Solid
  • Punto de fusión: 273-278 °C
  • PSA: 61.36000
  • Logp: 2.76440

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one Información de Seguridad

  • Símbolo: GHS05
  • Palabra de señal:Danger
  • Instrucciones de peligro: H314
  • Declaración de advertencia: P280-P305+P351+P338-P310
  • Número de transporte de mercancías peligrosas:UN 3260 8 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 25-34-36
  • Instrucciones de Seguridad: 26-36/37/39-45
  • Señalización de mercancías peligrosas: T C
  • Condiciones de almacenamiento:Room temperature

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-3168777-5.0g
3-bromothieno[3,2-c]pyridin-4-ol
799293-83-7 95.0%
5.0g
$139.0 2025-03-19
Enamine
EN300-3168777-0.25g
3-bromothieno[3,2-c]pyridin-4-ol
799293-83-7 95.0%
0.25g
$19.0 2025-03-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VH111-50mg
3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one
799293-83-7 98%
50mg
81.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VH111-250mg
3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one
799293-83-7 98%
250mg
366CNY 2021-05-08
AstaTech
55566-5/G
3-BROMO-4-HYDROXYTHIENO[3,2-C]PYRIDINE
799293-83-7 97%
5g
$244 2023-09-17
Alichem
A209000045-250mg
3-Bromothieno[3,2-c]pyridin-4(5H)-one
799293-83-7 98%
250mg
$700.40 2023-09-01
TRC
B688428-1g
3-Bromothieno[3,2-c]pyridin-4(5h)-one
799293-83-7
1g
$ 155.00 2022-06-01
Enamine
EN300-3168777-1.0g
3-bromothieno[3,2-c]pyridin-4-ol
799293-83-7 95.0%
1.0g
$35.0 2025-03-19
AstaTech
55566-1/G
3-BROMO-4-HYDROXYTHIENO[3,2-C]PYRIDINE
799293-83-7 97%
1g
$79 2023-09-17
Fluorochem
211415-5g
3-Bromothieno[3,2-c]pyridin-4(5H)-one
799293-83-7 95%
5g
£376.00 2022-03-01

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  rt
2.1 Solvents: Toluene ;  120 °C
2.2 Catalysts: Iodine Solvents: 1,2-Dichlorobenzene ;  170 °C
Referencia
Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases
Miyazaki, Yasushi; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(1), 250-254

Métodos de producción 2

Condiciones de reacción
1.1 4 h, rt → 100 °C; 100 °C → 40 °C
1.2 Solvents: Water ;  15 min, 40 °C; 40 °C → 23 °C
Referencia
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Isopropyl acetate ;  18 h, 50 °C
1.2 Reagents: Diisopropylethylamine Solvents: Isopropyl acetate ;  1 h, rt
2.1 4 h, rt → 100 °C; 100 °C → 40 °C
2.2 Solvents: Water ;  15 min, 40 °C; 40 °C → 23 °C
Referencia
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
Referencia
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ;  14 h, rt
1.2 Reagents: Sodium azide ;  3 h, rt
2.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
Referencia
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Chloroform ,  Dimethylformamide ,  Water ;  1 h, rt → reflux; reflux → 50 °C
1.2 Reagents: Sodium azide Solvents: 1,4-Dioxane ,  Water ;  2.5 h, rt
1.3 Solvents: Dichloromethane ,  Diphenyl ether ;  10 min, 250 °C; 5 min, 250 °C; 250 °C → 90 °C
Referencia
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

Métodos de producción 7

Condiciones de reacción
1.1 Solvents: Toluene ;  120 °C
1.2 Catalysts: Iodine Solvents: 1,2-Dichlorobenzene ;  170 °C
Referencia
Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases
Miyazaki, Yasushi; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(1), 250-254

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Tributylamine Solvents: p-Cymene ;  3 h, 165 °C; 2.5 h, 170 °C; overnight, 170 °C → rt
Referencia
Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one: A Telescoped Procedure with Tributylamine
Boros, Eric E.; et al, Journal of Heterocyclic Chemistry, 2015, 52(1), 302-305

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  rt
1.2 Reagents: Sodium azide Solvents: 1,4-Dioxane ,  Water ;  rt
1.3 Solvents: Dichloromethane ,  Diphenyl ether ;  reflux
Referencia
Thienopyridine urea inhibitors of KDR kinase
Heyman, H. Robin; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1246-1249

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Tributylamine ,  Diphenylphosphoryl azide Solvents: p-Cymene ;  rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified; 3 h, 165 °C; 2.5 h, 170 °C; overnight, 170 °C → rt
Referencia
Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one: A Telescoped Procedure with Tributylamine
Boros, Eric E.; et al, Journal of Heterocyclic Chemistry, 2015, 52(1), 302-305

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Pyridine ;  rt → 80 °C
1.2 Catalysts: Piperidine ;  22 h, 80 °C → 100 °C; 100 °C → 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2
2.1 Reagents: Sodium hydroxide ,  Thionyl chloride Solvents: Chloroform ,  Dimethylformamide ,  Water ;  1 h, rt → reflux; reflux → 50 °C
2.2 Reagents: Sodium azide Solvents: 1,4-Dioxane ,  Water ;  2.5 h, rt
2.3 Solvents: Dichloromethane ,  Diphenyl ether ;  10 min, 250 °C; 5 min, 250 °C; 250 °C → 90 °C
Referencia
Improved Synthesis of 3-Substituted-4-amino-[3,2-c]-thienopyridines
Engstrom, Kenneth M.; et al, Journal of Organic Chemistry, 2009, 74(10), 3849-3855

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Aluminum chloride ,  Bromine Solvents: Dichloromethane
2.1 Catalysts: Piperidine Solvents: Pyridine ;  22 h, 100 °C
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ;  14 h, rt
3.2 Reagents: Sodium azide ;  3 h, rt
4.1 Reagents: Tributylamine Solvents: Diphenyl ether ;  45 min, 225 °C
Referencia
Discovery of thienopyridines as Src-family selective Lck inhibitors
Abbott, Lily; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(5), 1167-1171

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one Raw materials

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one Preparation Products

3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:799293-83-7)3-bromo-4H,5H-thieno[3,2-c]pyridin-4-one
A864782
Pureza:99%
Cantidad:5g
Precio ($):219.0